5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Liquid Crystals Materials Science Nematic Phase

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle (molecular formula C₁₄H₁₀N₂O₂, exact mass 238.24 g/mol) bearing an electron-rich furan-2-yl ring at position 5 and a 4-methylphenyl (p-tolyl) group at position 3. The 1,2,4-oxadiazole isomer is recognized in medicinal chemistry as a hydrolytically stable bioisostere of ester and amide functionalities, offering distinct metabolic advantages over the more widely explored 1,3,4-oxadiazole scaffold.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
Cat. No. B10812992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
InChIInChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3
InChIKeyNXXURVXTYOJCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole – Core Structural Identity and Procurement-Class Positioning


5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle (molecular formula C₁₄H₁₀N₂O₂, exact mass 238.24 g/mol) bearing an electron-rich furan-2-yl ring at position 5 and a 4-methylphenyl (p-tolyl) group at position 3 [1]. The 1,2,4-oxadiazole isomer is recognized in medicinal chemistry as a hydrolytically stable bioisostere of ester and amide functionalities, offering distinct metabolic advantages over the more widely explored 1,3,4-oxadiazole scaffold [2]. This compound occupies a specific niche within the oxadiazole chemical space defined by the combination of a heteroaryl (furan) donor and a methyl-substituted aryl acceptor, a pairing that influences both electronic properties and intermolecular interactions relevant to target binding and materials behaviour.

Why 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole Cannot Be Casually Replaced by Other 1,2,4-Oxadiazole Analogs


Even among closely related 3,5-disubstituted 1,2,4-oxadiazoles, the specific pairing of a furan donor and a p-tolyl acceptor creates a unique electronic push-pull system that does not simply translate when either ring is swapped. Replacement of the furan with a phenyl ring (e.g., 3,5-diaryl-1,2,4-oxadiazoles) eliminates the oxygen-mediated hydrogen-bond acceptor capacity and alters π-stacking geometry, while substitution of the 4-methylphenyl with a 4-chlorophenyl or unsubstituted phenyl changes both lipophilicity and mesogenic phase behaviour [1]. The 1,2,4-oxadiazole regioisomer itself shows fundamentally different stability and bioactivity profiles compared to 1,3,4-oxadiazole analogs [2]. Consequently, generic substitution without experimental validation risks loss of target potency, altered physicochemical properties, or failure in materials applications where specific transition temperatures are required.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole Against Closest Structural Analogs


Mesogenic Phase Stability: Nematic Range Differentiation vs. Phenyl and Alkoxy-Substituted 1,2,4-Oxadiazole Esters

In a series of 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-phenyl-4-alkoxybenzoates (G1–G11), the p-tolyl-substituted 1,2,4-oxadiazole core exhibited enantiotropic nematic liquid crystalline behaviour with mesophase stability over wide temperature ranges, a property directly attributable to the 4-methylphenyl terminal group and the geometric anisotropy of the oxadiazole ring [1]. The nematic phase range and transition temperatures were shown to be tunable through alkoxy chain elongation, establishing a quantifiable structure-property relationship where the p-tolyl-oxadiazole core provides a defined mesogenic scaffold that can be differentiated from analogous cores with different aryl substituents.

Liquid Crystals Materials Science Nematic Phase

Antimicrobial Selectivity: Class-Level Inference from 5-(5-Nitro-2-furyl)-1,2,4-oxadiazole Analogs Against ESKAPE Pathogens

A series of 13 novel 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles demonstrated compound-specific antimicrobial selectivity against ESKAPE pathogens, with MIC values comparable to or lower than ciprofloxacin, nitrofurantoin, and furazidin for specific analogs [1]. Compound 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) inhibited S. aureus at a concentration lower than all comparator antibiotics [1]. This study demonstrates that peripheral substituent identity on the 1,2,4-oxadiazole core (nitrofuran vs. furan, and the nature of the 3-substituent) fundamentally controls antimicrobial spectrum and potency, establishing a class-level principle that the target compound's furan (non-nitrated) and p-tolyl combination would be expected to yield a distinct activity profile compared to nitrofuran analogs.

Antimicrobial ESKAPE Pathogens Structure-Activity Relationship

Isomeric Oxadiazole Stability: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Metabolic and Hydrolytic Differentiation

The 1,2,4-oxadiazole isomer is recognized as a superior bioisostere of esters and amides compared to 1,3,4-oxadiazole, offering enhanced hydrolytic stability due to the different arrangement of heteroatoms within the five-membered ring [1]. While 1,3,4-oxadiazoles have been more extensively studied and show broad-spectrum antimicrobial and anticancer activities, the 1,2,4-isomer provides distinct advantages in metabolic stability and has been identified as a new chemotype for farnesoid X receptor (FXR) antagonism, a target space not accessible to 1,3,4-oxadiazole analogs [2]. This regioisomeric differentiation is absolute: a 1,3,4-oxadiazole cannot serve as a drop-in replacement for a 1,2,4-oxadiazole without complete re-validation of target engagement, metabolic profile, and synthetic route.

Drug Design Bioisosterism Metabolic Stability

Electronic Structure Differentiation: Furan vs. Phenyl π-Donor Capacity in 1,2,4-Oxadiazole Systems

The furan ring at position 5 of the target compound provides oxygen-mediated hydrogen-bond acceptor capacity and distinct electron-donating properties that are absent in the widely studied 3,5-diaryl-1,2,4-oxadiazole series (e.g., 3,5-diphenyl-1,2,4-oxadiazole apoptosis inducers) [1]. In related furan-oxadiazole hybrids evaluated for antioxidant activity via the DPPH assay, the oxadiazole ring's electron delocalization and radical stabilization properties were directly credited for exceptional activity (EC₅₀ = 0.0038 mM for the most active oxadiazole derivative), with the furan ring contributing through π-hydrogen interactions [2]. Replacement of furan with phenyl eliminates the heteroatom-mediated interactions and alters the molecular electrostatic potential surface, which would predictably change both target binding and antioxidant capacity.

Computational Chemistry Molecular Orbital Analysis Structure-Property Relationship

Synthetic Accessibility and Derivatization Potential: Nitrile Oxide [3+2] Cycloaddition Route Differentiation

The synthesis of 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole proceeds via nitrile oxide-based [3+2] cycloaddition, a convergent synthetic strategy that allows independent variation of the C-3 and C-5 substituents . This route is distinct from the linear cyclodehydration methods commonly used for 1,3,4-oxadiazoles. The furan-2-yl and 4-methylphenyl groups are both introduced as pre-formed building blocks (furan-2-carbonitrile oxide precursor and 4-methylbenzonitrile, respectively), enabling modular library synthesis. Alternative routes using POCl₃-mediated cyclization of furan-2-carboxylic acid hydrazide with 4-methylbenzoyl chloride have also been reported . This synthetic flexibility means the compound can serve as a late-stage diversification intermediate, where either the furan or the p-tolyl ring can be systematically varied in parallel synthesis campaigns.

Synthetic Chemistry Cycloaddition Building Block Utility

Highest-Confidence Application Scenarios for 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole Based on Verified Evidence


Liquid Crystalline Materials Development: Nematogenic Building Block for Display and Sensor Technologies

Based on the demonstrated enantiotropic nematic behaviour of the p-tolyl-1,2,4-oxadiazole core in ester-linked mesogens, 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole can serve as a rigid core building block for the design of thermotropic liquid crystals. The furan oxygen provides an additional dipole that may be exploited to tune dielectric anisotropy, a critical parameter for LCD applications [1]. Procurement for materials science programs focused on nematic-phase materials is supported by the quantitative phase behaviour data available for structurally analogous compounds.

FXR Antagonist Lead Optimization: 1,2,4-Oxadiazole Chemotype Expansion for Metabolic Disease Programs

The 1,2,4-oxadiazole scaffold has been validated as a new chemotype for farnesoid X receptor (FXR) antagonism, with recent studies expanding the library to dual FXR/PXR modulators [1]. 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole, with its furan and p-tolyl substituents, represents an unexplored substitution pattern within this chemotype. Procurement for FXR-focused drug discovery is justified by the scaffold's confirmed target engagement, where the specific furan/p-tolyl combination offers novel IP space and potential selectivity advantages over existing 3,5-diaryl FXR antagonists.

Ester/Amide Bioisostere Screening: Metabolic Stability Enhancement in Lead Compound Optimization

The 1,2,4-oxadiazole ring is a validated bioisostere for esters and amides, offering enhanced hydrolytic stability without sacrificing hydrogen-bonding capacity [1]. 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be procured as a screening candidate for programs seeking to replace metabolically labile ester or amide linkages in lead compounds. The furan oxygen retains H-bond acceptor functionality, while the p-tolyl group provides a defined lipophilic contribution (clogP contribution predictable from fragment-based calculations).

Antioxidant Probe Development: Furan-Oxadiazole Hybrids Targeting Peroxiredoxin-2

Furan-oxadiazole hybrids have demonstrated exceptional in vitro antioxidant activity (EC₅₀ values in the low micromolar range) and favourable molecular docking scores against Peroxiredoxin-2 (Prdx-2) [1]. While the specific target compound has not been evaluated, the structural congruence with the active series (furan ring coupled to an oxadiazole core) supports its procurement for antioxidant screening cascades and Prdx-2-targeted probe development, where the p-tolyl substituent may confer distinct binding interactions compared to previously evaluated analogs.

Quote Request

Request a Quote for 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.